molecular formula C12H26ClNO3 B3094900 2-[2-[2-[(6-Chlorohexyl)oxy]ethoxy]ethoxy]ethanamine CAS No. 1261350-60-0

2-[2-[2-[(6-Chlorohexyl)oxy]ethoxy]ethoxy]ethanamine

Cat. No.: B3094900
CAS No.: 1261350-60-0
M. Wt: 267.79
InChI Key: RWQXYKFBNPVKHW-UHFFFAOYSA-N
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Description

“2-[2-[2-[(6-Chlorohexyl)oxy]ethoxy]ethoxy]ethanamine” is an organic compound with the molecular formula C10H22ClNO2 . It is also known by other names such as "Ethanamine, 2-[2-[(6-chlorohexyl)oxy]ethoxy]-" . It has an average mass of 223.740 Da and a monoisotopic mass of 223.133911 Da .


Synthesis Analysis

The synthesis of this compound involves several steps . Firstly, 2-(2-aminoethoxy)ethanol reacts with di-tert-butyl dicarbonate (Boc2O) in ethanol solution for protecting the amino group. Then, the condensation of the obtained tert-butyl-(2-(2-hydroxy)ethyl) carbamate with 1-bromo-6-chlorohexane is carried out in the presence of NaOH (50%) and tetrabutylammonium bromide to form tert-butyl (2-(2-(6-chlorohexy)oxy)ethyl)carbamate. Finally, tert-butyl (2-(2-(6-chlorohexy)oxy)ethyl)carbamate is subjected to de-protection in a mixture of dichloromethane and trifluoroacetic acid to yield (2-(2-(6-chlorohexy)oxy)ethyl)carbamate, with an overall yield reaching 11.4% .


Physical and Chemical Properties Analysis

This compound is a white to light yellow solid . It may exist in the form of a hydrochloride salt . When dissolved in water, it exhibits acidic properties .

Scientific Research Applications

Antiamoebic Activity

A study by Zaidi et al. (2015) explored the antiamoebic activity of chalcones bearing N-substituted ethanamine tails, synthesized through aldol condensation and subsequent reactions. These compounds demonstrated significant activity against the Entamoeba histolytica strain, with several showing better results than the standard drug metronidazole. Their structure was confirmed using spectral and X-ray diffraction studies, and cytotoxicity was evaluated using the A549 cell line. This research highlights the potential therapeutic application of similar compounds in treating amoebic infections (Zaidi et al., 2015).

Synthesis Methodologies

The work by Wu (2011) detailed a novel synthesis process for 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine. This method involves the reaction of 2-(2-aminoethoxy)ethanol with di-tert-butyl dicarbonate and subsequent steps, yielding an overall efficiency of 11.4%. This research contributes to the chemical synthesis domain, providing an effective way to produce this compound for various applications (Wu, 2011).

Application in Drug Synthesis

Shan et al. (2015) conducted research on the synthesis of Apremilast, which involved using ethanamine derivatives in the synthesis process. This demonstrates the role of compounds like 2-[2-[2-[(6-Chlorohexyl)oxy]ethoxy]ethoxy]ethanamine in the production of pharmacologically active substances, specifically those targeting conditions like psoriasis (Shan et al., 2015).

Extraction and Selective Binding Applications

Hayashita et al. (1999) synthesized several compounds, including those with structures similar to this compound, for use in selective lead(II) extraction. Their study indicates the potential of such compounds in environmental and analytical chemistry applications, particularly in the selective binding and extraction of specific metal ions (Hayashita et al., 1999).

Future Directions

The future directions for the use and study of “2-[2-[2-[(6-Chlorohexyl)oxy]ethoxy]ethoxy]ethanamine” are not specified in the available resources. It is primarily used in laboratory organic synthesis and in the research and development process in chemical and pharmaceutical industries .

Biochemical Analysis

Biochemical Properties

The role of 2-[2-[2-[(6-Chlorohexyl)oxy]ethoxy]ethoxy]ethanamine in biochemical reactions is primarily as a linker in the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions involves the ubiquitin-proteasome system to selectively degrade target proteins .

Cellular Effects

The effects of this compound on cells are not directly due to the compound itself, but rather the PROTACs it helps form . These PROTACs can influence cell function by degrading specific target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is through its role in the formation of PROTACs . These PROTACs bind to target proteins and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

As a component of PROTACs, its effects would be dependent on the stability and degradation of the PROTACs it forms .

Metabolic Pathways

As a component of PROTACs, it may be involved in the ubiquitin-proteasome pathway .

Transport and Distribution

As a component of PROTACs, its distribution would likely follow that of the PROTACs it forms .

Subcellular Localization

As a component of PROTACs, its localization would likely be wherever the PROTACs it forms are localized .

Properties

IUPAC Name

2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26ClNO3/c13-5-3-1-2-4-7-15-9-11-17-12-10-16-8-6-14/h1-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQXYKFBNPVKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCl)CCOCCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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